REACTION_CXSMILES
|
[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[CH:3]=[CH:4][CH2:5][OH:6]>CO.[Ni]>[F:1][C:2]([F:11])([C:7]([F:8])([F:9])[F:10])[CH2:3][CH2:4][CH2:5][OH:6]
|
Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
FC(C=CCO)(C(F)(F)F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The catalyst is filtered
|
Type
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WASH
|
Details
|
by washing with ethanol
|
Type
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DISTILLATION
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Details
|
after distillation at ordinary pressure
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Type
|
CUSTOM
|
Details
|
the expected alcohol is collected B.p.: 133° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(CCCO)(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |